Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate
Overview
Description
“Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate” is a chemical compound with the CAS Number: 155852-41-8 . It has a molecular weight of 192.21 and a molecular formula of C11H12O3 . The compound is typically a pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of “Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate” can be achieved through several methods. One method involves the use of thionyl chloride at 80℃ for 20 minutes . Another method uses sulfuric acid at 70℃ for 2 hours . Yet another method involves the use of water and sodium hydroxide in methanol at 25 - 60℃ . These methods have yielded the compound with efficiencies ranging from 79.8% to 93% .Molecular Structure Analysis
The IUPAC name for this compound is methyl 2,3-dihydro-1-benzofuran-5-ylacetate . The InChI Code is 1S/C11H12O3/c1-13-11(12)7-8-2-3-10-9(6-8)4-5-14-10/h2-3,6H,4-5,7H2,1H3 . The InChI key is DJPMKHBXSUGMGA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 192.21 and a molecular formula of C11H12O3 . The boiling point and other physical properties are not provided in the search results.Scientific Research Applications
Antimicrobial Applications
Benzofuran derivatives have been identified as promising structures for antimicrobial agents due to their efficiency in various fields of antimicrobial therapy . The unique structural features of benzofuran compounds, including Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate , make them suitable candidates for the development of new drugs aimed at treating microbial diseases. Their potential in combating antibiotic resistance is particularly noteworthy.
Anticancer Research
Some benzofuran derivatives have shown significant anticancer activities. Studies have reported that certain substituted benzofurans can inhibit the growth of various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . This suggests that Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate could be a valuable compound in the development of targeted cancer therapies with minimal side effects.
Neuropharmacological Enhancer
Benzofuran-based drugs have been used as catecholaminergic and serotonergic activity enhancers. They stimulate the impulse propagation mediated transmitter release of neurotransmitters like dopamine, norepinephrine, and serotonin in the brain . This application could be explored for Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate in the context of treating neurological disorders.
Safety and Hazards
The safety information available indicates that “Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate” has a signal word of "Warning" . The precautionary statements include P305+P351+P338-P280 . The hazard statements are H319-H317 . The compound does not have a UN number, and its packing group is not specified .
properties
IUPAC Name |
methyl 2-(2,3-dihydro-1-benzofuran-5-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)7-8-2-3-10-9(6-8)4-5-14-10/h2-3,6H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPMKHBXSUGMGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675844 | |
Record name | Methyl (2,3-dihydro-1-benzofuran-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate | |
CAS RN |
155852-41-8 | |
Record name | Methyl 2,3-dihydro-5-benzofuranacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155852-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2,3-dihydro-1-benzofuran-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Benzofuranacetic acid, 2,3-dihydro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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